molecular formula C17H17N3O2 B11511309 2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone

2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone

Cat. No.: B11511309
M. Wt: 295.34 g/mol
InChI Key: GCVWCDCXFXVXIR-UHFFFAOYSA-N
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Description

2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone typically involves the condensation of appropriate benzimidazole precursors with 4-methoxyphenyl ethanone derivatives. Common reagents used in the synthesis may include acids, bases, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A parent compound with a wide range of biological activities.

    2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanone: A similar compound with different substituents.

    4-methoxyphenyl derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone is unique due to its specific combination of benzimidazole and 4-methoxyphenyl groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

2-(2-imino-3-methylbenzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C17H17N3O2/c1-19-14-5-3-4-6-15(14)20(17(19)18)11-16(21)12-7-9-13(22-2)10-8-12/h3-10,18H,11H2,1-2H3

InChI Key

GCVWCDCXFXVXIR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C1=N)CC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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